

Trimethoxymethane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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An In-depth Examination of Trimethyl Orthoformate (TMOF) and its Applications in Synthetic Chemistry

Trimethoxymethane, also known by its systematic IUPAC name and numerous synonyms, is a versatile and indispensable reagent in modern organic synthesis.[1] This guide provides a detailed overview of its chemical properties, synthesis, and critical applications, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Nomenclature and Synonyms

Trimethoxymethane is most commonly referred to as trimethyl orthoformate (TMOF). A comprehensive list of its synonyms is provided in Table 1 for clear identification and cross-referencing in scientific literature.[1][2]

Table 1: Synonyms for **Trimethoxymethane**



Common Name	IUPAC Name	Other Synonyms
Trimethyl orthoformate	Trimethoxymethane	Methyl orthoformate
TMOF	Orthoformic acid trimethyl ester	
Methane, trimethoxy-		_
Methoxymethylal	_	

Physicochemical Properties

Trimethoxymethane is a colorless liquid with a characteristic pungent odor.[3] Its key physical and chemical properties are summarized in Table 2, highlighting its utility as a reagent and solvent in various chemical transformations.

Table 2: Physicochemical Data of Trimethoxymethane

Property	Value	Reference(s)
Molecular Formula	С4Н10О3	[3]
Molecular Weight	106.12 g/mol	[3]
Density	0.97 g/mL at 25 °C	[3]
Boiling Point	101-102 °C	[3]
Melting Point	-53 °C	
Flash Point	13 °C (55 °F)	[1]
Refractive Index (n ²⁰ /D)	1.379	[3]
Solubility	Miscible with ether, alcohol, and benzene. Decomposes in water.	[3]
CAS Number	149-73-5	[1][3]



Synthesis of Trimethoxymethane

The industrial-scale synthesis of **trimethoxymethane** is primarily achieved through two established routes: the methanolysis of hydrogen cyanide and the reaction of chloroform with sodium methoxide.[1][4]

Experimental Protocol: Synthesis from Chloroform and Sodium Methoxide

This method, an example of the Williamson ether synthesis, is a common laboratory-scale preparation.[1]

Materials:

- Methanol (anhydrous)
- Sodium metal
- Chloroform (anhydrous)
- Molecular sieves (3Å)
- Xylene (anhydrous, as a chaser solvent)

Procedure:

- Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal pieces to anhydrous methanol. The reaction is exothermic and produces hydrogen gas; therefore, it should be performed in a well-ventilated fume hood with appropriate safety precautions. To drive the equilibrium towards the product, molecular sieves can be added to remove the water formed if sodium hydroxide is used instead of sodium metal.[5]
- Reaction with Chloroform: Once the sodium has completely reacted to form sodium methoxide, heat the solution to reflux.[5] Slowly add anhydrous chloroform dropwise through the condenser. An exothermic reaction will occur, and sodium chloride will precipitate.[5] The rate of addition should be controlled to maintain a steady reflux.



- Reaction Completion and Work-up: After the addition of chloroform is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.[5] Allow the mixture to cool to room temperature.
- Isolation of the Product: Filter the reaction mixture to remove the precipitated sodium chloride. The filtrate contains **trimethoxymethane**, unreacted starting materials, and methanol.
- Purification by Fractional Distillation: Purify the filtrate by fractional distillation.[6] An initial fraction containing a chloroform-methanol azeotrope will distill first, followed by methanol.[6] The fraction collected at approximately 100-102 °C is the desired trimethoxymethane.[3][6] The use of a high-boiling chaser solvent like xylene can help to distill the last traces of the product.[6]

Applications in Drug Development and Organic Synthesis

Trimethoxymethane is a cornerstone reagent in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals.[7]

Protecting Group for Aldehydes and Ketones

One of the most frequent applications of **trimethoxymethane** is the protection of aldehydes and ketones as their corresponding dimethyl acetals.[2] This protection is crucial in multi-step syntheses to prevent the carbonyl group from undergoing undesired reactions.

Materials:

- Aldehyde
- Trimethoxymethane
- Anhydrous methanol
- Catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, Amberlyst-15)[4]
- Anhydrous solvent (e.g., dichloromethane)



Procedure:

- Dissolve the aldehyde in the anhydrous solvent in a round-bottom flask.
- Add an excess of trimethoxymethane and anhydrous methanol.
- Add a catalytic amount of the acid catalyst.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or solid sodium bicarbonate).
- Remove the solvent under reduced pressure.
- The crude product can be purified by distillation or column chromatography.

The deprotection of the acetal can be readily achieved by treatment with aqueous acid.

Intermediate in Pharmaceutical Synthesis

Trimethoxymethane serves as a key intermediate in the industrial production of several vital pharmaceuticals.

- Vitamin B1 (Thiamine): It is a crucial building block in some synthetic pathways for the production of Vitamin B1.[8]
- Sulfa Drugs: Trimethoxymethane is utilized in the synthesis of various sulfonamide antibiotics.[8]
- Other Pharmaceuticals: It is also a precursor in the synthesis of other drugs, including certain antibiotics and fungicides like azoxystrobin and picoxystrobin.

Reagent in C-C Bond Formation and Heterocycle Synthesis



Trimethoxymethane is employed in various carbon-carbon bond-forming reactions and is a valuable reagent for the construction of heterocyclic ring systems. For instance, it can react with active methylene compounds to form ethoxymethylene derivatives, which are versatile intermediates in organic synthesis.

Analytical Methods for Quality Control

The purity of **trimethoxymethane** is critical for its successful application in synthesis. Several analytical techniques are employed for its characterization and quality control.

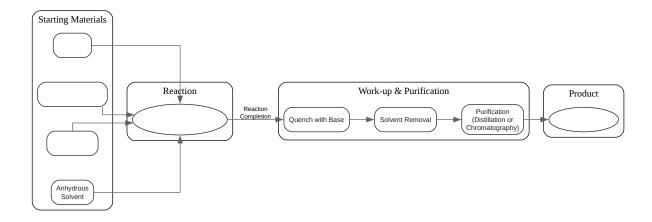
Table 3: Analytical Methods for Trimethoxymethane

Technique	Purpose	Key Observations	Reference(s)
Gas Chromatography- Mass Spectrometry (GC-MS)	Purity assessment and identification of volatile impurities.	A single major peak corresponding to the molecular weight of 106.12 g/mol .	[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and purity determination.	¹ H NMR: a singlet around 4.96 ppm (1H, CH) and a singlet around 3.33 ppm (9H, 3 x OCH ₃). ¹³ C NMR: peaks around 114 ppm (CH) and 52 ppm (OCH ₃).	[11]
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of functional groups.	Characteristic C-O stretching bands in the region of 1000-1200 cm ⁻¹ and C-H stretching bands around 2800-3000 cm ⁻¹ .	[12][13]

Visualizing Experimental Workflows



The following diagram illustrates a typical experimental workflow for the protection of an aldehyde using **trimethoxymethane**.



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Caption: Workflow for the protection of an aldehyde as a dimethyl acetal.

Conclusion

Trimethoxymethane is a fundamentally important reagent with broad utility in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its role as a protecting group, a synthetic intermediate, and a building block for complex molecules underscores its significance. A thorough understanding of its properties, synthesis, and reaction protocols is essential for researchers and drug development professionals aiming to leverage this versatile compound in their work.



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